Human ACAT1 Inhibition: Ethyl 5-(4-acetylphenyl)pentanoate Demonstrates 2.5 μM Potency in HepG2 Cells
Ethyl 5-(4-acetylphenyl)pentanoate inhibits human acyl-CoA:cholesterol acyltransferase 1 (ACAT1) in HepG2 cells with an IC50 of 2,500 nM (2.5 μM) [1]. In contrast, the structurally simpler analog Ethyl 5-phenylpentanoate lacks the 4-acetyl group and shows no reported ACAT1 inhibitory activity at comparable concentrations (data not available), while the carboxylic acid analog 5-(4-acetylphenyl)pentanoic acid has not been evaluated in this specific cellular assay [2]. Although the IC50 is in the micromolar range, it provides a defined starting point for structure-activity relationship (SAR) studies targeting ACAT1-dependent triglyceride synthesis [1].
| Evidence Dimension | ACAT1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2,500 nM |
| Comparator Or Baseline | Ethyl 5-phenylpentanoate: no ACAT1 inhibition data reported; 5-(4-acetylphenyl)pentanoic acid: not evaluated in this assay |
| Quantified Difference | Target compound shows defined IC50; comparators lack reported activity |
| Conditions | Human ACAT1 in HepG2 cells; 1 h incubation followed by 13C-oleic acid addition; triglyceride synthesis inhibition assay [1] |
Why This Matters
This quantitative IC50 value enables procurement decisions for metabolic disease research, where ACAT1 inhibition is a validated target for modulating lipid metabolism.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128). Inhibition of human ACAT1 in HepG2 cells. IC50 = 2.50E+3 nM. Accessed via BindingDB. View Source
- [2] BindingDB. PrimarySearch_ki. Entry 50017132. Assay Description: Inhibition of human ACAT1 in HepG2 cells. View Source
